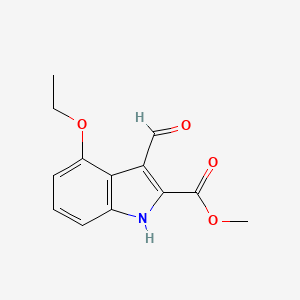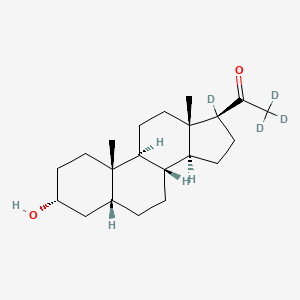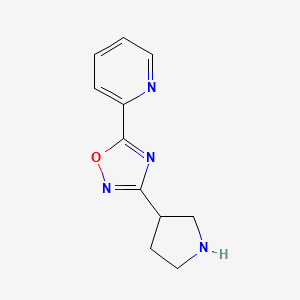![molecular formula C8H11ClN2O2S B1433723 Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- CAS No. 1476762-47-6](/img/structure/B1433723.png)
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
Übersicht
Beschreibung
“Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-” is a chemical compound that has gained significant attention in scientific research. It is a derivative of hydrazine, which is a compound that can be converted to a hydrazone derivative .
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with aldehydes and ketones to form a hydrazone derivative . This process is a variation of the imine forming reaction .Molecular Structure Analysis
The molecular formula of “Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-” is C8H11ClN2O2S, and its molecular weight is 234.7 g/mol.Chemical Reactions Analysis
The chemical reactions involving hydrazine derivatives are quite interesting. For instance, hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This process is known as the Wolff-Kishner reduction .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
- Hydrazine derivatives have been synthesized for various applications, such as in the preparation of (1Z,2Z)-1,2-bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine. This compound was synthesized using hydrazine hydrate and characterized by IR, mass, 1H NMR, and X-ray single crystal analysis (Abdel‐Aziz et al., 2014).
Antimicrobial Applications
- Hydrazine derivatives have been used in the synthesis of antimicrobial agents. For instance, formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity against bacterial and fungal strains (Sah et al., 2014).
Synthesis of Heterocyclic Molecules
- Hydrazine derivatives are instrumental in synthesizing diverse heterocyclic molecules. For example, pyrimidine derivatives were synthesized using hydrazine hydrate, contributing to advances in organic chemistry and drug development (Sasaki & Ando, 1969).
Catalytic Functionalizations
- Arylated hydrazines, including phenylsulfonyl hydrazides, are used for diverse catalytic functionalizations due to their unique reactivity properties. They are essential in Heck-type reactions, conjugate additions, and C-H bond arylations (Balgotra et al., 2020).
Fluorescent Applications
- Hydrazine derivatives like aromatic hydrazine 4-(2-N, N-dimethylamino-ethyl)sulfonyl-phenyl hydrazine have been used as intermediates in the production of cationic fluorescent whiteners (Cheng, 2004).
Wirkmechanismus
The mechanism of action for the Wolff-Kishner reduction involves the reaction of hydrazine with a carbonyl to form a hydrazone . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Safety and Hazards
Hydrazine and its derivatives are known to be hazardous. They are classified as flammable liquids and can cause acute toxicity if swallowed, in contact with skin, or if inhaled . They can also cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Moreover, they are suspected of causing genetic defects and may cause cancer .
Eigenschaften
IUPAC Name |
(5-chloro-2-ethylsulfonylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-14(12,13)8-4-3-6(9)5-7(8)11-10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJPUEHQGIPCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



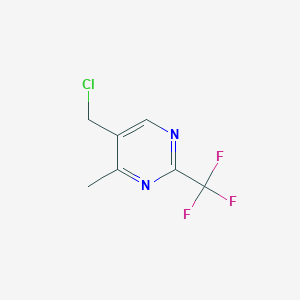
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)
![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)
![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)

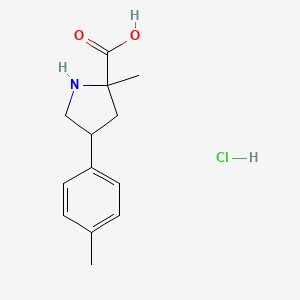

![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)
